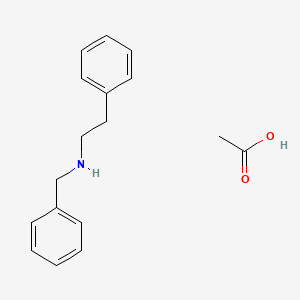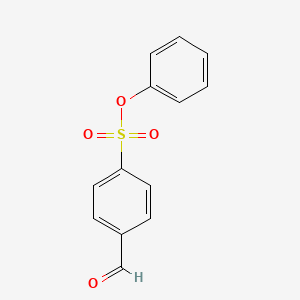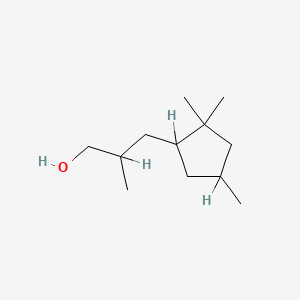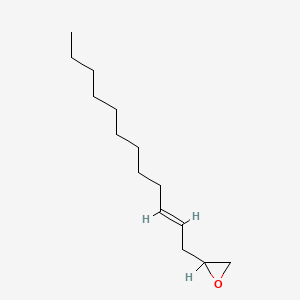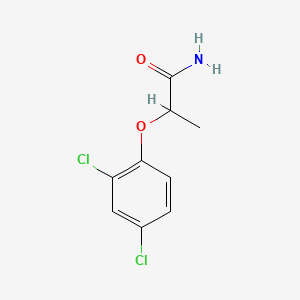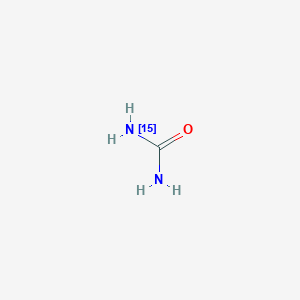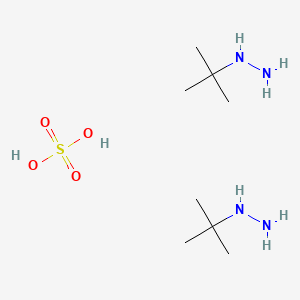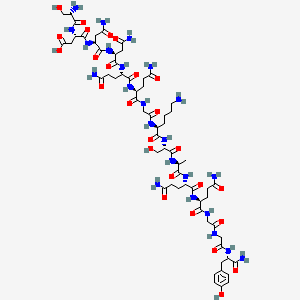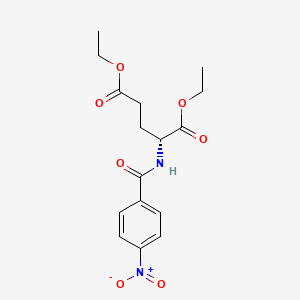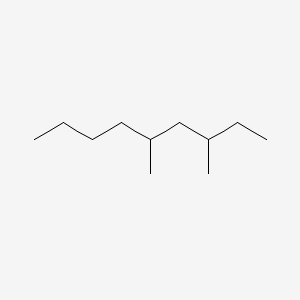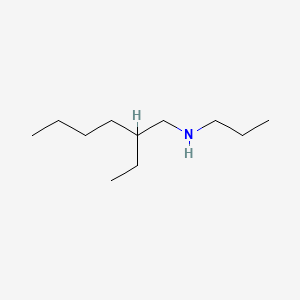
2-Chloro-4,4'-difluorobenzophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4,4’-difluorobenzophenone is an organic compound with the molecular formula C13H7ClF2O It is a derivative of benzophenone, where the phenyl rings are substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4,4’-difluorobenzophenone typically involves the acylation of fluorobenzene with 2-chloro-4-fluorobenzoyl chloride. This reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) in a solvent like petroleum ether . The reaction conditions are carefully controlled to ensure high yield and selectivity.
Industrial Production Methods
Industrial production methods for 2-Chloro-4,4’-difluorobenzophenone often involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4,4’-difluorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents such as ether or ethanol.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Substitution: Formation of various substituted benzophenones.
Reduction: Formation of 2-chloro-4,4’-difluorobenzhydrol.
Oxidation: Formation of 2-chloro-4,4’-difluorobenzoic acid.
Scientific Research Applications
2-Chloro-4,4’-difluorobenzophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural properties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-Chloro-4,4’-difluorobenzophenone depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structural features, such as the presence of electron-withdrawing groups (chlorine and fluorine), influence its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: Lacks the chlorine substituent, making it less reactive in certain substitution reactions.
2-Chloro-4’-fluorobenzophenone: Similar structure but with only one fluorine atom, affecting its electronic properties and reactivity.
4,4’-Dichlorobenzophenone: Contains two chlorine atoms, which can significantly alter its chemical behavior compared to fluorine-substituted analogs.
Uniqueness
2-Chloro-4,4’-difluorobenzophenone is unique due to the combination of chlorine and fluorine substituents, which provide a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications .
Properties
CAS No. |
87750-61-6 |
|---|---|
Molecular Formula |
C13H7ClF2O |
Molecular Weight |
252.64 g/mol |
IUPAC Name |
(2-chloro-4-fluorophenyl)-(4-fluorophenyl)methanone |
InChI |
InChI=1S/C13H7ClF2O/c14-12-7-10(16)5-6-11(12)13(17)8-1-3-9(15)4-2-8/h1-7H |
InChI Key |
XQFWXPFVJXIPIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)F)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



